2-(4-(isopropylsulfonyl)phenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide
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Overview
Description
2-(4-(isopropylsulfonyl)phenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines an isopropylsulfonyl group, a phenyl ring, and an oxadiazole moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(isopropylsulfonyl)phenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 4-(isopropylsulfonyl)phenylamine: This intermediate is synthesized by sulfonylation of 4-aminophenyl with isopropylsulfonyl chloride under basic conditions.
Formation of 3-methyl-1,2,4-oxadiazole: This is achieved by cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.
Coupling Reaction: The final step involves coupling 4-(isopropylsulfonyl)phenylamine with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-(isopropylsulfonyl)phenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The isopropylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-(4-(isopropylsulfonyl)phenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-(isopropylsulfonyl)phenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The isopropylsulfonyl group and oxadiazole ring are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(methylsulfonyl)phenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide
- 2-(4-(ethylsulfonyl)phenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide
- 2-(4-(propylsulfonyl)phenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide
Uniqueness
The uniqueness of 2-(4-(isopropylsulfonyl)phenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide lies in its isopropylsulfonyl group, which imparts distinct steric and electronic properties compared to its analogs. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-10(2)23(20,21)13-6-4-12(5-7-13)8-14(19)16-9-15-17-11(3)18-22-15/h4-7,10H,8-9H2,1-3H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPHAPGUJZNIQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)CC2=CC=C(C=C2)S(=O)(=O)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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